An In-Depth Technical Guide to 1H-Indene-3-carboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1H-Indene-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Synthetic Scaffold
1H-Indene-3-carboxylic acid is a bicyclic aromatic carboxylic acid that has garnered significant interest within the scientific community. Its rigid indene framework, combined with the reactive carboxylic acid moiety, establishes it as a valuable and versatile building block in organic synthesis and medicinal chemistry. The indene core is a privileged structure, meaning it is frequently found in bioactive molecules and natural products, making its derivatives prime candidates for drug discovery programs.[1] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of 1H-Indene-3-carboxylic acid, offering field-proven insights for researchers, chemists, and drug development professionals. It is important to distinguish this compound, CAS No. 14209-41-7 , from its isomer, 1H-Indene-1-carboxylic acid (CAS No. 5020-21-3), as their distinct structures impart different chemical behaviors.[2][3]
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. 1H-Indene-3-carboxylic acid is typically a yellow powder under standard conditions and requires storage in a dry, room-temperature environment to maintain its integrity.[2][4][5]
Table 1: Core Physicochemical Properties of 1H-Indene-3-carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [3][6] |
| Molecular Weight | 160.17 g/mol | [5][6] |
| CAS Number | 14209-41-7 | [3][4] |
| IUPAC Name | 1H-indene-3-carboxylic acid | |
| Melting Point | 158-159 °C | [4] |
| Boiling Point | 297.6 ± 9.0 °C (Predicted) | [4] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.24 ± 0.20 (Predicted) | [4] |
| Appearance | Yellow Powder | [2] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
The predicted pKa of approximately 4.24 is consistent with a carboxylic acid group attached to a conjugated system, making it a moderately strong organic acid.[4][7]
Spectroscopic Characterization: A Structural Fingerprint
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1H-Indene-3-carboxylic acid. The following sections detail the expected spectral signatures based on its molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum of 1H-Indene-3-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid functional group. Due to extensive hydrogen bonding, which often leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a very broad and strong band spanning from 2500 to 3300 cm⁻¹.[8][9] This broad absorption frequently overlaps with the sharper C-H stretching peaks of the aromatic and aliphatic portions of the indene ring.[9] The carbonyl (C=O) stretching frequency is also a key diagnostic peak, appearing as an intense band. Because the carbonyl is conjugated with the indene π-system, its absorption frequency is lowered and is expected between 1690-1710 cm⁻¹.[8][9]
Key Expected IR Absorptions:
-
O-H Stretch: 3300-2500 cm⁻¹ (very broad, strong)
-
C-H Stretch (Aromatic & Alkene): ~3100-3000 cm⁻¹ (medium)
-
C-H Stretch (Aliphatic): ~2950-2850 cm⁻¹ (medium)
-
C=O Stretch (Conjugated Acid): 1710-1690 cm⁻¹ (strong, sharp)
-
C=C Stretch (Aromatic/Alkene): ~1600 cm⁻¹ and ~1450 cm⁻¹ (medium)
-
C-O Stretch: 1320-1210 cm⁻¹ (strong)
-
O-H Bend: 1440-1395 cm⁻¹ and 950-910 cm⁻¹ (medium, broad)[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The most downfield and characteristic signal is that of the acidic carboxyl proton (-COOH), which typically appears as a broad singlet between 10-12 ppm.[10] Its chemical shift is sensitive to concentration and solvent due to varying degrees of hydrogen bonding. The protons on the indene ring will appear in the aromatic region (7.0-8.0 ppm) and the alkene/aliphatic region, with specific splitting patterns determined by their coupling with adjacent protons.
¹³C NMR: The carbon NMR spectrum is characterized by the carboxyl carbon signal, which is expected in the downfield region of 165-175 ppm, consistent with a conjugated carboxylic acid.[8] The remaining carbon signals will correspond to the sp² carbons of the aromatic ring and the double bond, as well as the sp³ methylene carbon of the five-membered ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 1H-Indene-3-carboxylic acid, the molecular ion peak [M]⁺ would be observed at an m/z of 160.17. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).
Synthesis and Purification
While various methods exist for substituted indenes, a common strategy for the core structure involves cyclization reactions. A representative synthesis of a related indene carboxylic acid derivative involves a Perkin reaction, highlighting the use of condensation chemistry to construct the indene system.[11] For the parent 1H-Indene-3-carboxylic acid, synthesis can be achieved from commercially available precursors, often involving the manipulation of functional groups on a pre-formed indane or indanone skeleton.
A plausible synthetic route could involve the dehydrohalogenation of a halogenated precursor, such as 2-bromo-2,3-dihydro-1H-indene-3-carboxylic acid. This approach leverages the relative ease of introducing a leaving group that can then be eliminated to form the desired double bond.
Caption: Key reaction pathways for 1H-Indene-3-carboxylic acid.
Applications in Research and Drug Development
1H-Indene-3-carboxylic acid is not merely a laboratory curiosity; it is a key intermediate with tangible applications in synthesizing more complex and functional molecules. [1]
-
Pharmaceutical Intermediate: The indane/indene scaffold is present in numerous FDA-approved drugs and clinical candidates. This compound provides a direct entry point for synthesizing novel analogs for anti-inflammatory, antimicrobial, and anti-cancer research. [1][12]* Bioisostere Development: In drug design, carboxylic acids can sometimes lead to poor pharmacokinetic profiles. Derivatives of 1H-indene-3-carboxylic acid can be used to explore bioisosteres—functional groups that mimic the properties of a carboxylic acid while improving drug-like characteristics. [13]* Materials Science: The rigid, planar structure of the indene ring makes its derivatives suitable for investigation in the development of organic electronic materials and functional polymers. [1]* Analytical Chemistry: As noted, it is a precursor for chiral derivatizing agents used in chromatography to separate and analyze enantiomers. [5][14]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. 1H-Indene-3-carboxylic acid is classified as an irritant. [5]Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. It should be handled in a well-ventilated area or a chemical fume hood. For long-term stability, it should be stored in a tightly sealed container in a dry environment at room temperature. [4][5]
Conclusion
1H-Indene-3-carboxylic acid stands out as a high-value chemical intermediate. Its well-defined structure, characterized by a unique combination of a reactive carboxylic acid and a privileged indene scaffold, provides a robust platform for chemical innovation. From the synthesis of novel pharmaceutical agents to the development of advanced materials, the utility of this compound is extensive. This guide has illuminated its core properties, reactivity, and applications, providing a solid foundation for scientists and researchers to leverage its full potential in their work.
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